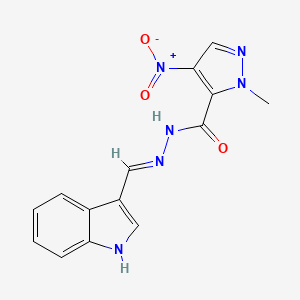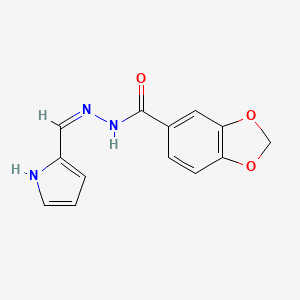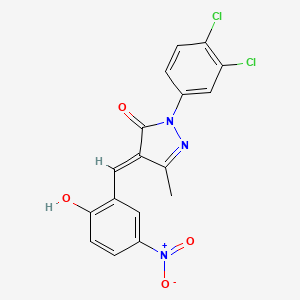![molecular formula C16H17N3O5S B1190604 ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1190604.png)
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitroaniline group, and a dimethylamino methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea to form the thiophene ring. This intermediate is then reacted with 4-nitroaniline and dimethylformamide dimethyl acetal (DMFDMA) to introduce the nitroaniline and dimethylamino methylene groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitroaniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate
- Ethyl 2-acetyl-3-(dimethylamino)acrylate
- Ethyl 2-(dimethylamino)methylene-3-oxobutanoate
Uniqueness
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its combination of a thiophene ring, nitroaniline group, and dimethylamino methylene group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H17N3O5S |
|---|---|
Molekulargewicht |
363.4g/mol |
IUPAC-Name |
ethyl (5Z)-5-(dimethylaminomethylidene)-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C16H17N3O5S/c1-4-24-16(21)13-14(20)12(9-18(2)3)25-15(13)17-10-5-7-11(8-6-10)19(22)23/h5-9,20H,4H2,1-3H3/b12-9-,17-15? |
InChI-Schlüssel |
UKFUYCWDIASZAN-RLFXAXRISA-N |
SMILES |
CCOC(=O)C1=C(C(=CN(C)C)SC1=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/new.no-structure.jpg)


![N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B1190529.png)

![2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1190531.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B1190534.png)
![2-Hydroxybenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1190536.png)

![4-[4-(3,5-ditert-butyl-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1190543.png)
